![molecular formula C18H19N3O2 B12525335 1H,5H-Pyrido[3,2,1-ij]quinazolin-1-one,7-amino-2,3,6,7-tetrahydro-3-(4-methoxyphenyl)-,(3R,7R)-](/img/structure/B12525335.png)
1H,5H-Pyrido[3,2,1-ij]quinazolin-1-one,7-amino-2,3,6,7-tetrahydro-3-(4-methoxyphenyl)-,(3R,7R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H,5H-Pyrido[3,2,1-ij]quinazolin-1-one,7-amino-2,3,6,7-tetrahydro-3-(4-methoxyphenyl)-,(3R,7R)- is a complex organic compound with a unique structure that combines elements of pyridoquinazoline and methoxyphenyl groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
准备方法
The synthesis of 1H,5H-Pyrido[3,2,1-ij]quinazolin-1-one,7-amino-2,3,6,7-tetrahydro-3-(4-methoxyphenyl)-,(3R,7R)- involves several steps, typically starting with the preparation of the core pyridoquinazoline structure. Common synthetic routes include:
Cyclization Reactions: Utilizing molecular iodine in methanol under reflux conditions to induce cyclization.
Reduction Reactions: Employing reducing agents such as zinc/acetic acid or triphenylphosphine to achieve the desired tetrahydro structure.
Industrial production methods often involve optimizing these reactions for scale, ensuring high yield and purity of the final product.
化学反应分析
1H,5H-Pyrido[3,2,1-ij]quinazolin-1-one,7-amino-2,3,6,7-tetrahydro-3-(4-methoxyphenyl)-,(3R,7R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can further modify the tetrahydro structure, often using reagents like sodium borohydride.
Substitution: Substitution reactions, particularly on the methoxyphenyl group, can be achieved using halogenating agents or nucleophiles.
Common reagents and conditions used in these reactions include molecular iodine, sodium borohydride, and halogenating agents. Major products formed from these reactions include various substituted quinazolinones and reduced derivatives.
科学研究应用
1H,5H-Pyrido[3,2,1-ij]quinazolin-1-one,7-amino-2,3,6,7-tetrahydro-3-(4-methoxyphenyl)-,(3R,7R)- has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, with in vitro cytotoxicity evaluations against various cancer cell lines.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new pharmaceuticals.
Biological Studies: The compound’s interactions with biological targets are explored to understand its mechanism of action and potential therapeutic uses.
作用机制
The mechanism of action of 1H,5H-Pyrido[3,2,1-ij]quinazolin-1-one,7-amino-2,3,6,7-tetrahydro-3-(4-methoxyphenyl)-,(3R,7R)- involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
相似化合物的比较
1H,5H-Pyrido[3,2,1-ij]quinazolin-1-one,7-amino-2,3,6,7-tetrahydro-3-(4-methoxyphenyl)-,(3R,7R)- can be compared with other similar compounds, such as:
1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol: This compound shares a similar core structure but differs in its functional groups and biological activities.
1,3-Di(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)thiourea:
The uniqueness of 1H,5H-Pyrido[3,2,1-ij]quinazolin-1-one,7-amino-2,3,6,7-tetrahydro-3-(4-methoxyphenyl)-,(3R,7R)- lies in its specific combination of functional groups and its promising biological activities, particularly in the field of cancer research.
属性
分子式 |
C18H19N3O2 |
|---|---|
分子量 |
309.4 g/mol |
IUPAC 名称 |
(2R,10R)-10-amino-2-(4-methoxyphenyl)-1,3-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-4-one |
InChI |
InChI=1S/C18H19N3O2/c1-23-12-7-5-11(6-8-12)17-20-18(22)14-4-2-3-13-15(19)9-10-21(17)16(13)14/h2-8,15,17H,9-10,19H2,1H3,(H,20,22)/t15-,17-/m1/s1 |
InChI 键 |
AFSXGZYGBBFNKI-NVXWUHKLSA-N |
手性 SMILES |
COC1=CC=C(C=C1)[C@@H]2NC(=O)C3=CC=CC4=C3N2CC[C@H]4N |
规范 SMILES |
COC1=CC=C(C=C1)C2NC(=O)C3=CC=CC4=C3N2CCC4N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


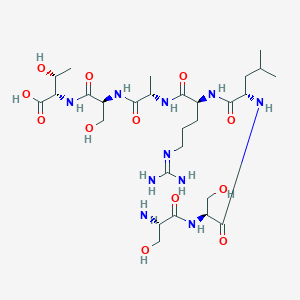
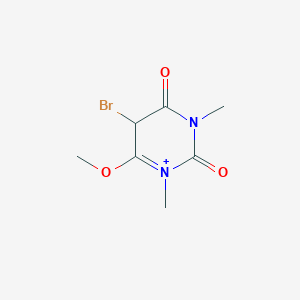
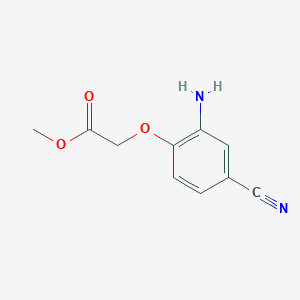
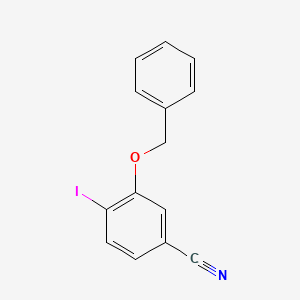
![Benzamide, N-[6-[(6,7-dimethoxy-4-quinolinyl)oxy]-1-methyl-1H-indazol-3-yl]-3-(trifluoromethyl)-](/img/structure/B12525275.png)
![1,3-Dimethoxy-4-[(E)-1-phenylbut-1-en-3-yl]benzene](/img/structure/B12525284.png)
![Bicyclo[4.2.0]oct-7-en-2-one, 7-butyl-8-(methylseleno)-](/img/structure/B12525294.png)
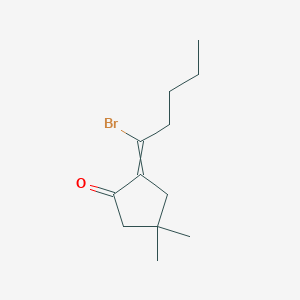
![2'-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]adenosine](/img/structure/B12525302.png)
![2-[2-(5-Methylpyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12525304.png)
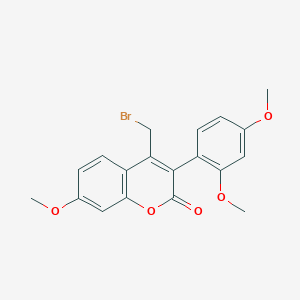
![[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;pentanedioic acid](/img/structure/B12525311.png)
![3-[5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridin-3-yl]prop-2-yn-1-ol](/img/structure/B12525313.png)
![1,3-Dioxolane, 2-(methoxymethyl)-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B12525320.png)
